molecular formula C5H8O4S B6159609 2-(methanesulfonylmethyl)prop-2-enoic acid CAS No. 36525-60-7

2-(methanesulfonylmethyl)prop-2-enoic acid

Cat. No.: B6159609
CAS No.: 36525-60-7
M. Wt: 164.2
InChI Key:
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Description

2-(Methanesulfonylmethyl)prop-2-enoic acid is a small molecule used in scientific research and medicine. It is a sulfhydryl-containing compound and is known for its antioxidant properties and its ability to protect against the harmful effects of certain drugs.

Preparation Methods

The synthesis of 2-(methanesulfonylmethyl)prop-2-enoic acid involves several steps. One common method includes the reaction of methanesulfonyl chloride with an appropriate alkene under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

2-(Methanesulfonylmethyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

    Addition: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Methanesulfonylmethyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: It is used to protect against the harmful effects of certain chemotherapy drugs and to study the mechanisms of drug resistance.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(methanesulfonylmethyl)prop-2-enoic acid involves its ability to donate a sulfhydryl group, which can neutralize reactive oxygen species and protect cells from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, thereby exerting its protective effects.

Comparison with Similar Compounds

2-(Methanesulfonylmethyl)prop-2-enoic acid can be compared with other sulfhydryl-containing compounds such as:

    Mesna: Known for its use in protecting the bladder from the harmful effects of certain chemotherapy drugs.

    Cysteine: An amino acid with antioxidant properties.

    Glutathione: A tripeptide that plays a crucial role in cellular protection against oxidative stress.

What sets this compound apart is its specific structure, which allows it to participate in a unique set of chemical reactions and makes it particularly effective in certain applications.

Properties

CAS No.

36525-60-7

Molecular Formula

C5H8O4S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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